6-Bromonicotinic acid

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43545. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

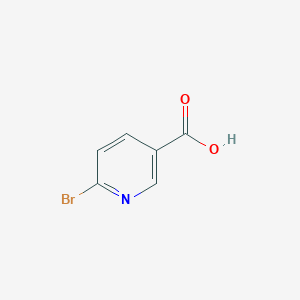

Structure

3D Structure

特性

IUPAC Name |

6-bromopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDJBRMNTXORYEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30286037 | |

| Record name | 6-Bromonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6311-35-9 | |

| Record name | 6311-35-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Bromonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromonicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromonicotinic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structural information, and experimental protocols related to 6-Bromonicotinic acid. The information is curated for professionals in research and development, with a focus on clarity, accuracy, and practical application.

Chemical Identity and Physicochemical Properties

This compound, also known as 6-bromopyridine-3-carboxylic acid, is a halogenated derivative of nicotinic acid.[1] It serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates.[2] Its key physicochemical properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 6-bromopyridine-3-carboxylic acid | [3] |

| CAS Number | 6311-35-9 | [1][3][4] |

| Molecular Formula | C₆H₄BrNO₂ | [1][3][4] |

| Molecular Weight | 202.01 g/mol | [1][3][4] |

| Appearance | White to off-white crystalline powder or plates | [4][5] |

| Melting Point | 200-203 °C | [2][4][6] |

| Boiling Point | 343.3 ± 27.0 °C (Predicted) | [2][4] |

| Density | 1.813 ± 0.06 g/cm³ (Predicted) | [2][4] |

| pKa | 3.24 ± 0.10 (Predicted) | [4] |

| Solubility | Soluble in Methanol | [4][7] |

Structural Information

The structure of this compound consists of a pyridine (B92270) ring substituted with a bromine atom at the 6-position and a carboxylic acid group at the 3-position.

| Identifier | String | Source(s) |

| SMILES | O=C(O)c1cc(Br)ncn1 | [4] |

| InChI | InChI=1S/C6H4BrNO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10) | [3][4] |

| InChIKey | JDJBRMNTXORYEN-UHFFFAOYSA-N | [1][3][4] |

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound.

The proton NMR spectrum provides information about the hydrogen atoms in the molecule.

| Chemical Shift (δ) | Multiplicity | Integration | Coupling Constant (J) | Assignment | Source(s) |

|---|---|---|---|---|---|

| 9.03 ppm | s | 1H | - | H2 (proton on C2) | [4][5] |

| 8.08 ppm | d | 1H | 8.0 Hz | H4 (proton on C4) | [4][5] |

| 7.64 ppm | d | 1H | 8.0 Hz | H5 (proton on C5) | [4][5] |

Solvent: CDCl₃. Note: The carboxylic acid proton is often not observed or is very broad.

The IR spectrum reveals the functional groups present in the molecule. While the full spectrum is available in databases[8], the characteristic absorption bands are expected in the following regions:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹[9].

-

C-H Stretch (Aromatic): Bands appearing just above 3000 cm⁻¹[9].

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C=C and C=N Stretch (Pyridine Ring): Multiple bands in the 1600-1400 cm⁻¹ region.

-

C-Br Stretch: Typically found in the lower wavenumber region of the spectrum (below 800 cm⁻¹).

Mass spectrometry data, including GC-MS, is available and can be used to confirm the molecular weight and fragmentation pattern of the compound.[3] The exact mass is 200.94254 Da.[3]

Experimental Protocols: Synthesis

This compound can be synthesized via several routes. Below are two detailed experimental protocols found in the literature.

This method involves the conversion of a hydroxyl group to a bromine atom using phosphorus pentabromide.[10]

Methodology:

-

Carefully add phosphorus pentabromide (18 g) to 6-hydroxynicotinic acid (4.17 g).

-

Heat the resulting mixture with stirring at 70-80°C for approximately 15 minutes.

-

Increase the temperature and continue heating at 120°C for 1 hour. The mixture will solidify into a yellow mass.

-

After cooling, add the solid mass to iced water.

-

Filter the resulting white precipitate of this compound.

-

Wash the precipitate with water.

-

Recrystallize the product from aqueous ethanol (B145695) to yield the final product (yield: 4g).[10]

This protocol describes the oxidation of a methyl group to a carboxylic acid using potassium permanganate (B83412).[4]

Methodology:

-

Dissolve 2-bromo-5-methylpyridine (B20793) (100 g, 0.291 mol) in 1000 mL of water.

-

Add Aliquat 336 (2 mL) as a phase transfer catalyst.

-

Slowly add potassium permanganate (251 g, 0.797 mol) over a period of 1 hour.

-

Heat the reaction mixture to 110°C and stir for 30 minutes, then continue stirring for an additional hour to ensure the reaction is complete.

-

While hot, filter the mixture through diatomaceous earth and wash the filter cake with hot water.

-

Concentrate the filtrate to half its original volume under reduced pressure.

-

Add 48% hydrobromic acid (approx. 300 mL) to the concentrated filtrate to precipitate the product.

-

Filter the crystals of this compound, wash with water, and dry to obtain the final product (yield: 52 g, 44%).[4]

Reactivity and Applications

This compound is a versatile intermediate in organic chemistry. The bromine atom can be displaced or participate in cross-coupling reactions, while the carboxylic acid group can undergo esterification, amidation, or reduction. It is used as a starting material in the synthesis of other functionalized nicotinic acids, such as 6-fluoronicotinic acid.[11] It has been identified as a potential hypolipidemic agent and is used as a biochemical reagent in life science research.[2][4]

Safety Information

This compound is associated with several hazard classifications.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][5]

-

Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][4]

Users should consult the full Safety Data Sheet (SDS) before handling this chemical and use appropriate personal protective equipment (PPE), including gloves and eye protection.[2]

References

- 1. This compound, 96% | Fisher Scientific [fishersci.ca]

- 2. This compound | CAS#:6311-35-9 | Chemsrc [chemsrc.com]

- 3. This compound | C6H4BrNO2 | CID 238932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 6311-35-9 [chemicalbook.com]

- 5. 6-Bromonicotinicacid, CAS No. 6311-35-9 - iChemical [ichemical.com]

- 6. 6311-35-9 | this compound - Capot Chemical [capotchem.com]

- 7. This compound 6311-35-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. IR _2007 [uanlch.vscht.cz]

- 10. prepchem.com [prepchem.com]

- 11. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 6-Bromonicotinic Acid (CAS: 6311-35-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromonicotinic acid, with the CAS number 6311-35-9, is a halogenated derivative of nicotinic acid (Vitamin B3). This compound serves as a crucial building block and intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its biological activities, particularly its role as an inhibitor of coenzyme synthesis and its antibacterial properties, have garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, biological activity, and experimental protocols related to this compound.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented below. This data is essential for its identification, handling, and application in a laboratory setting.

| Property | Value | Reference(s) |

| CAS Number | 6311-35-9 | [1] |

| Molecular Formula | C₆H₄BrNO₂ | [2] |

| Molecular Weight | 202.01 g/mol | [2] |

| Appearance | White to off-white crystalline powder or plates | [3] |

| Melting Point | 190-203 °C | [2][3] |

| Boiling Point | 343.3 ± 27.0 °C at 760 mmHg | [2] |

| Density | 1.8 ± 0.1 g/cm³ | [2] |

| Solubility | Soluble in methanol. | |

| ¹H-NMR (CDCl₃, ppm) | δ 9.03 (s, 1H), 8.08 (d, J=8.0 Hz, 1H), 7.64 (d, J=8.0 Hz, 1H) | [1] |

| IR (KBr, cm⁻¹) | 1682 (C=O) | [3] |

Note: While ¹³C-NMR and Mass Spectrometry data for the closely related 5-bromonicotinic acid are available, definitive public data for the 6-bromo isomer is limited. Researchers should perform their own spectral analysis for confirmation.

Synthesis of this compound

Several synthetic routes to this compound have been reported. Below are detailed protocols for two common methods.

Synthesis Workflow

Figure 1: Synthetic routes to this compound.

Experimental Protocols

Method 1: Oxidation of 2-Bromo-5-methylpyridine [1]

This method involves the oxidation of the methyl group of 2-bromo-5-methylpyridine to a carboxylic acid.

Materials:

-

2-Bromo-5-methylpyridine

-

Potassium permanganate (B83412) (KMnO₄)

-

Aliquat 336 (Phase transfer catalyst)

-

Water

-

48% Hydrobromic acid (HBr)

-

Diatomaceous earth

Procedure:

-

Dissolve 2-bromo-5-methylpyridine (100 g, 0.291 mol) in 1000 mL of water in a suitable reaction vessel.

-

Add Aliquat 336 (2 mL) to the solution as a phase transfer catalyst.

-

Slowly add potassium permanganate (251 g, 0.797 mol) over a period of 1 hour.

-

Heat the reaction mixture to 110 °C and stir for 30 minutes, then continue stirring for an additional hour to ensure the reaction goes to completion.

-

While still hot, filter the mixture through a pad of diatomaceous earth. Wash the filter cake with hot water.

-

Concentrate the filtrate to half its original volume under reduced pressure.

-

Add approximately 300 mL of 48% hydrobromic acid to the concentrated filtrate to precipitate the product.

-

Filter the precipitated white crystals of this compound, wash with water, and dry.

Method 2: From 6-Hydroxynicotinic Acid [4]

This procedure involves the conversion of the hydroxyl group of 6-hydroxynicotinic acid to a bromine atom.

Materials:

-

6-Hydroxynicotinic acid

-

Phosphorus pentabromide (PBr₅)

-

Iced water

-

Aqueous ethanol (B145695)

Procedure:

-

Carefully add phosphorus pentabromide (18 g) to 6-hydroxynicotinic acid (4.17 g) in a reaction flask.

-

Heat the mixture with stirring at 70-80 °C for 15 minutes.

-

Increase the temperature to 120 °C and continue heating for 1 hour. The mixture will solidify into a yellow mass.

-

After cooling, add the solid mass to iced water.

-

Collect the resulting white precipitate of this compound by filtration.

-

Wash the precipitate with water and recrystallize from aqueous ethanol to yield the pure product.

Biological Activity and Applications

This compound is recognized for its role as an intermediate in the synthesis of pharmaceuticals and its inherent biological activities.

Inhibition of NAD⁺ Biosynthesis

The primary biological function of this compound is its ability to inhibit the synthesis of coenzyme precursors, such as niacin, nicotinamide (B372718), and nicotinamide riboside.[3] This inhibition can disrupt cellular metabolism and energy production, which is a key area of interest in drug development, particularly in oncology. The NAD⁺ salvage pathway is critical for maintaining cellular NAD⁺ levels, and its inhibition can lead to decreased activity of NAD⁺-dependent enzymes like sirtuins and PARPs. While the precise target is not definitively established in publicly available literature, it is hypothesized that this compound may act as an inhibitor of key enzymes in this pathway, such as Nicotinamide Phosphoribosyltransferase (NAMPT).

Figure 2: Hypothesized inhibition of the NAD⁺ salvage pathway by this compound.

Antibacterial Activity

This compound has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.[3] This inhibitory effect can be competitively reversed by nicotinic acid, further supporting the mechanism of action related to the disruption of coenzyme synthesis.[3]

Table of Minimum Inhibitory Concentrations (MIC)

| Bacterial Strain | MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus | ND | |

| Escherichia coli | ND |

ND: Not definitively documented in publicly available literature. Further research is required to establish specific MIC values.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol outlines a general procedure for determining the MIC of this compound against a bacterial strain.

Materials:

-

This compound

-

Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the growth medium to the desired starting concentration.

-

Preparation of Bacterial Inoculum: Grow a fresh culture of the test bacterium to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound solution in the growth medium.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound. Include a positive control (bacteria in medium without the compound) and a negative control (medium only).

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Applications in Drug Development and Research

As a versatile chemical intermediate, this compound is a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. Its pyridine (B92270) core is a common scaffold in medicinal chemistry. The bromo-substituent provides a reactive handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functional groups and the construction of compound libraries for drug discovery screening.

Logical Workflow for Application in Drug Discovery

Figure 3: Workflow for utilizing this compound in drug discovery.

Conclusion

This compound is a compound of significant interest to the chemical and pharmaceutical industries. Its well-defined physicochemical properties and established synthetic routes make it a readily accessible building block. Furthermore, its biological activities as a potential inhibitor of NAD⁺ biosynthesis and an antibacterial agent highlight its potential for the development of novel therapeutics. This technical guide provides a foundation for researchers and drug development professionals to understand and utilize this compound in their scientific endeavors. Further research is warranted to fully elucidate its mechanism of action and to explore its full potential in various therapeutic areas.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 6-Bromonicotinic Acid

This guide provides a comprehensive overview of this compound, a key building block in medicinal chemistry and pharmaceutical research. It details its chemical and physical properties, spectroscopic data, synthesis protocols, and applications in drug development.

Core Properties of this compound

This compound, also known as 6-bromopyridine-3-carboxylic acid, is a halogenated derivative of nicotinic acid (Vitamin B3).[1] Its unique chemical structure makes it a valuable intermediate for synthesizing a range of pharmaceutical compounds and other functional materials.[1][2]

Chemical and Physical Data

The fundamental properties of this compound are summarized below. The variation in melting point may be attributed to different purity levels of the samples tested.[1][3][4]

| Property | Value | Citations |

| Molecular Formula | C₆H₄BrNO₂ | [1][2][3][5][6] |

| Molecular Weight | 202.01 g/mol | [1][2][3][5][6] |

| CAS Number | 6311-35-9 | [1][3][4][5] |

| Appearance | White to off-white crystalline powder or plates | [1][3][4] |

| Melting Point | 179 - 203 °C | [1][2][3][4] |

| Boiling Point | 343.3 ± 27.0 °C (Predicted) | [2][3] |

| Density | 1.813 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in Methanol | [3][4] |

| InChI Key | JDJBRMNTXORYEN-UHFFFAOYSA-N | [3][6][7] |

| SMILES | OC(=O)c1ccc(Br)nc1 | [3][5] |

Spectroscopic Profile

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Details | Citations |

| ¹H NMR | Multiple sources report slightly different shifts, likely due to solvent differences: • (CDCl₃) : δ 9.03 (s, 1H), 8.08 (d, J=8.0 Hz, 1H), 7.64 (d, J=8.0 Hz, 1H) • (CDCl₃) : δ 9.03 (d, J=2.4 Hz, 1H), 8.18 (dd, J=8.1, 2.4 Hz, 1H), 7.63 (d, J=8.1 Hz, 1H) • (CDCl₃ + CD₃OD) : δ 8.86 (d, 1H), 8.07 (dd, 1H), 7.52 (d, 1H) | [1][3] |

| Infrared (IR) | A characteristic strong carbonyl (C=O) stretch is observed: • KBr (cm⁻¹) : 1682 (C=O) Additional expected bands include a broad O-H stretch from 2500-3300 cm⁻¹ and C-H stretches for the aromatic ring around 3000-3100 cm⁻¹. | [1][8] |

| Mass Spectrometry | The presence of bromine is confirmed by the characteristic isotopic pattern: • MS (Ion Spray) : m/z 202 and 204 (M+H)⁺ | [1] |

Synthesis of this compound

This compound can be synthesized via the oxidation of 2-bromo-5-methylpyridine (B20793). The following protocol provides a detailed methodology for this conversion.

Experimental Protocol: Oxidation of 2-Bromo-5-methylpyridine

This procedure outlines the synthesis of this compound from 2-bromo-5-methylpyridine using potassium permanganate (B83412) as the oxidizing agent.[3]

Materials:

-

2-bromo-5-methylpyridine (100 g, 0.291 mol)

-

Potassium permanganate (KMnO₄) (251 g, 0.797 mol)

-

Aliquat 336 (phase transfer catalyst, 2 mL)

-

Deionized water (1000 mL)

-

48% Hydrobromic acid (HBr) (approx. 300 mL)

-

Diatomaceous earth

Procedure:

-

Reaction Setup : In a suitable reaction vessel, dissolve 2-bromo-5-methylpyridine (100 g) in deionized water (1000 mL). Add Aliquat 336 (2 mL) to the solution.

-

Oxidation : Slowly add potassium permanganate (251 g) to the mixture over a period of 1 hour.

-

Heating : Heat the reaction mixture to 110 °C and stir for 30 minutes. Continue stirring for an additional hour to ensure the reaction goes to completion.

-

Filtration : While the mixture is still hot, filter it through a pad of diatomaceous earth. Wash the diatomaceous earth with hot water to recover any remaining product.

-

Concentration : Combine the filtrates and concentrate the solution to half its original volume using a rotary evaporator.

-

Precipitation : To the concentrated solution, add 48% hydrobromic acid (approx. 300 mL) to precipitate the this compound.

-

Isolation : Collect the precipitated white crystals by filtration, wash with cold water, and dry to yield the final product (52 g, 44% yield).[3]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from 2-bromo-5-methylpyridine.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules.[1]

-

Pharmaceutical Intermediate : It is a fundamental building block for creating more complex drug candidates. Its halogenated pyridine (B92270) ring allows for further functionalization through cross-coupling reactions.[1]

-

Antibacterial Activity : Studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.[1] Its mechanism is believed to involve the inhibition of coenzyme precursor synthesis, which can be competitively reversed by nicotinic acid.[1]

-

Potential Hypolipidemic Agent : As an analog of nicotinic acid, it has been investigated for its potential to lower lipid levels.[3]

-

Biochemical Reagent : In a broader context, it is used as a biochemical reagent in life sciences for various research purposes.[2]

Safety and Handling

Proper safety precautions should be observed when handling this compound.

-

Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4]

-

Precautionary Statements : P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

-

Personal Protective Equipment (PPE) : It is recommended to use a dust mask (type N95 or equivalent), safety glasses, and chemical-resistant gloves.[2]

Conclusion

This compound is a versatile chemical compound with significant value for the scientific research community, particularly in drug discovery and development. Its well-defined properties, established synthesis routes, and diverse applications underscore its importance as a key heterocyclic building block. This guide provides the foundational technical information required for its effective use in a research setting.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | CAS#:6311-35-9 | Chemsrc [chemsrc.com]

- 3. This compound | 6311-35-9 [chemicalbook.com]

- 4. This compound 6311-35-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. This compound, 96% | Fisher Scientific [fishersci.ca]

- 6. This compound | C6H4BrNO2 | CID 238932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. IR _2007 [uanlch.vscht.cz]

Spectroscopic Profile of 6-Bromonicotinic Acid: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 6-Bromonicotinic acid (also known as 6-bromopyridine-3-carboxylic acid), a compound of interest for researchers, scientists, and professionals in drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Data

Proton NMR data for this compound has been reported in deuterated chloroform (B151607) (CDCl₃). The aromatic protons of the pyridine (B92270) ring exhibit distinct signals. Two datasets are presented here for comprehensive review.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment | Reference |

| 9.03 | s | - | 1H | H-2 | [1] |

| 8.08 | d | 8.0 | 1H | H-4 | [1] |

| 7.64 | d | 8.0 | 1H | H-5 | [1] |

| 9.03 | d | 2.4 | 1H | H-2 | [2] |

| 8.18 | dd | 8.1, 2.4 | 1H | H-4 | [2] |

| 7.63 | d | 8.1 | 1H | H-5 | [2] |

s = singlet, d = doublet, dd = doublet of doublets

¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (Carboxylic Acid) |

| ~152 | C-2 |

| ~148 | C-6 |

| ~140 | C-4 |

| ~128 | C-5 |

| ~125 | C-3 |

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule based on their characteristic absorption of infrared radiation. For this compound, key absorptions are expected from the carboxylic acid group and the aromatic ring.

Table 3: Characteristic IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3300-2500 (broad) | O-H | Stretching |

| ~3100-3000 | C-H (aromatic) | Stretching |

| 1682 | C=O | Stretching |

| ~1600, ~1470 | C=C, C=N | Ring Stretching |

| ~1300 | C-O | Stretching |

| ~900 | O-H | Bending |

| Below 800 | C-Br | Stretching |

A reported value for the C=O stretch is 1682 cm⁻¹ (KBr pellet)[2]. Other values are based on typical ranges for the respective functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular weight of this compound is 202.01 g/mol . Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the mass spectrum is expected to show a characteristic M+ and M+2 isotopic pattern for the molecular ion and bromine-containing fragments.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 201/203 | [M]⁺ | Molecular ion peak with characteristic 1:1 isotopic pattern for Bromine. |

| 184/186 | [M-OH]⁺ | Loss of the hydroxyl group from the carboxylic acid. |

| 156/158 | [M-COOH]⁺ | Loss of the carboxyl group. |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

-

Instrumentation: The sample is placed in a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

Data Acquisition: For ¹H NMR, the spectrum is typically acquired over a range of 0-12 ppm. For ¹³C NMR, a broader range of 0-220 ppm is used. Standard pulse sequences are employed, and for ¹³C NMR, proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0 ppm.

FT-IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

-

Data Acquisition: A background spectrum of a blank KBr pellet is first recorded. The sample spectrum is then acquired, typically over a range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to yield the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, often via a direct insertion probe, which is heated to volatilize the sample into the ion source.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the spectroscopic methods described.

References

Synthesis of 6-Bromonicotinic acid from 2-bromo-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of a common and effective method for the synthesis of 6-bromonicotinic acid, a valuable building block in pharmaceutical and materials science research. The primary focus of this document is the oxidation of 2-bromo-5-methylpyridine (B20793) to yield the desired carboxylic acid. Detailed experimental protocols, quantitative data, and a visual representation of the workflow are presented to facilitate replication and further investigation.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules and functional materials. Its utility as a nicotinic acid analog and a potential hypolipidemic agent underscores the importance of efficient and well-documented synthetic routes.[1] The oxidation of the methyl group of 2-bromo-5-methylpyridine offers a direct pathway to this important compound. This guide details a robust protocol employing potassium permanganate (B83412) as the oxidizing agent.

Synthetic Pathway Overview

The core of this synthesis involves the oxidation of the methyl group at the 5-position of the pyridine (B92270) ring to a carboxylic acid. This transformation is achieved using a strong oxidizing agent, potassium permanganate, in an aqueous solution. A phase transfer catalyst is utilized to facilitate the reaction between the organic substrate and the aqueous oxidant.

Experimental Protocol

The following protocol is a detailed procedure for the synthesis of this compound from 2-bromo-5-methylpyridine.[1]

3.1. Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles (mol) |

| 2-Bromo-5-methylpyridine | C₆H₆BrN | 172.02 | 100 g | 0.581 |

| Potassium Permanganate | KMnO₄ | 158.03 | 251 g | 1.588 |

| Aliquat 336 | C₂₅H₅₄ClN | 404.17 | 2 mL | - |

| Water | H₂O | 18.02 | 1000 mL | - |

| 48% Hydrobromic Acid | HBr | 80.91 | ~300 mL | - |

| Diatomaceous Earth | - | - | As needed | - |

3.2. Reaction Procedure

-

Dissolution: In a suitable reaction vessel, dissolve 100 g (0.581 mol) of 2-bromo-5-methylpyridine in 1000 mL of water.

-

Catalyst Addition: Add 2 mL of Aliquat 336 to the solution to act as a phase transfer catalyst.[1]

-

Oxidant Addition: Slowly add 251 g (1.588 mol) of potassium permanganate to the mixture over a period of 1 hour.[1]

-

Heating and Reaction: Heat the reaction mixture to 110 °C and stir for 30 minutes. Continue stirring for an additional hour to ensure the reaction goes to completion.[1]

-

Filtration: While still hot, filter the reaction mixture through a pad of diatomaceous earth to remove manganese dioxide precipitate. Wash the filter cake with hot water.[1]

-

Concentration: Concentrate the filtrate to approximately half of its original volume using a rotary evaporator under reduced pressure.[1]

-

Precipitation: To the concentrated solution, add approximately 300 mL of 48% hydrobromic acid. This will precipitate the this compound.[1]

-

Isolation and Drying: Collect the precipitated white crystals by filtration, wash with water, and dry to yield the final product.[1]

3.3. Results and Characterization

The described procedure yields 52 g of this compound as white crystals, which corresponds to a 44% yield.[1]

¹H-NMR Data (CDCl₃):

-

δ 9.03 (s, 1H)

-

δ 8.08 (d, J = 8.0 Hz, 1H)

-

δ 7.64 (d, J = 8.0 Hz, 1H)[1]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 2-bromo-5-methylpyridine.

Caption: Workflow for the synthesis of this compound.

Conclusion

This technical guide outlines a detailed and reproducible method for the synthesis of this compound via the potassium permanganate oxidation of 2-bromo-5-methylpyridine. The provided experimental protocol, quantitative data, and workflow diagram offer a comprehensive resource for researchers in the fields of medicinal chemistry and materials science, enabling the efficient production of this versatile chemical intermediate. The moderate yield of 44% suggests that further optimization of reaction conditions, such as temperature, reaction time, or the choice of phase transfer catalyst, could lead to improved outcomes.

References

The Biological Activity of Halogenated Nicotinic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of halogenated nicotinic acids, focusing on their interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs) and their anti-inflammatory properties. The strategic placement of halogen atoms on the nicotinic acid scaffold can significantly modulate pharmacological activity, offering a promising avenue for the development of novel therapeutics. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways to facilitate further research and drug discovery in this area.

Quantitative Biological Activity Data

The following tables summarize the reported biological activities of various halogenated nicotinic acid derivatives, focusing on their binding affinities to nAChRs and their anti-inflammatory efficacy.

Table 1: Nicotinic Acetylcholine Receptor (nAChR) Binding Affinities of Halogenated Nicotinic Acid Analogues

| Compound | Halogen Substitution | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Agonist/Antagonist Activity | Reference |

| 3-Chlorocytisine | 3-Chloro | α4β2 | 0.08 | Partial Agonist | [1] |

| 3-Bromocytisine | 3-Bromo | α4β2 | 0.1 | Partial Agonist | [1] |

| Varenicline | - | α4β2 | 0.06 | Partial Agonist | [1] |

| Cytisine | - | α4β2 | 0.17 | Partial Agonist | [1] |

| Nicotine (B1678760) | - | α4β2 | 1 | Full Agonist | [1] |

Table 2: Anti-inflammatory Activity of Nicotinic Acid Derivatives

| Compound | Assay | Key Findings | Quantitative Data | Reference |

| Nicotinamide | Inhibition of endotoxin-induced cytokine release in human whole blood | Dose-dependent inhibition of IL-1β, IL-6, TNF-α, and IL-8. | >95% inhibition of IL-1β, IL-6, and TNF-α at 40 mmol/L. 85% inhibition of IL-8 at 40 mmol/L. | [2] |

| 2-(2-bromophenylamino)nicotinic acid derivatives (e.g., 4c) | Carrageenan-induced paw edema in rats | Significant reduction in paw edema. | Comparable to mefenamic acid. | [3] |

| 2-(substituted phenylamino)nicotinic acid derivatives | Inhibition of TNF-α and IL-6 in rat serum | Significant reduction in cytokine levels. | - | [3] |

| Novel nicotinic acid derivatives (4d, 4f, 4g, 4h, 5b) | Nitrite (B80452), TNF-α, IL-6, iNOS, and COX-2 inhibition in LPS/IFN-γ-stimulated RAW 264.7 macrophages | Potent inhibition of nitrite production and comparable inhibition of inflammatory cytokines to ibuprofen. | MTT results ranging between 86.109 ± 0.51 to 119.084 ± 0.09. |

Experimental Protocols

Detailed methodologies for key in vitro and in vivo assays are provided below to enable the replication and validation of the reported biological activities.

Nicotinic Acetylcholine Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a halogenated nicotinic acid derivative for a specific nAChR subtype.

Materials:

-

Receptor Source: Membranes from cells or tissues expressing the nAChR subtype of interest (e.g., HEK293 cells transfected with human α4β2 nAChR subunits).

-

Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]epibatidine or [³H]cytisine).

-

Test Compound: Halogenated nicotinic acid derivative of interest.

-

Non-specific Binding Control: A high concentration of a known nAChR agonist or antagonist (e.g., nicotine or unlabeled epibatidine).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

-

96-well plates, filtration apparatus, and a scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize cells or tissue in ice-cold lysis buffer containing protease inhibitors.

-

Centrifuge at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

-

Resuspend the final membrane pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL, determined by a protein assay (e.g., Bradford or BCA).

-

-

Assay Setup (in triplicate in a 96-well plate):

-

Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of membrane preparation.

-

Non-specific Binding (NSB): 50 µL of the non-specific binding control solution, 50 µL of radioligand solution, and 100 µL of membrane preparation.

-

Competition Binding: 50 µL of serial dilutions of the test compound, 50 µL of radioligand solution, and 100 µL of membrane preparation. The final concentration of the radioligand should be close to its Kd value.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus. Wash the filters three times with cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Carrageenan-Induced Paw Edema Assay

Objective: To evaluate the in vivo acute anti-inflammatory activity of a halogenated nicotinic acid derivative.

Materials:

-

Animals: Male Wistar rats or Swiss albino mice (typically 180-220 g).

-

Inducing Agent: 1% (w/v) solution of carrageenan in sterile saline.

-

Test Compound: Halogenated nicotinic acid derivative of interest, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Reference Drug: A standard non-steroidal anti-inflammatory drug (NSAID) like indomethacin (B1671933) or mefenamic acid.

-

Plethysmometer or calipers.

Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize animals to the laboratory conditions for at least one week before the experiment.

-

Fast the animals overnight with free access to water.

-

Divide the animals into groups (n=6-8 per group): Vehicle control, reference drug, and test compound groups (at various doses).

-

-

Drug Administration:

-

Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

-

-

Induction of Inflammation:

-

Measure the initial paw volume (V₀) of the right hind paw of each animal using a plethysmometer.

-

Inject 0.1 mL of the 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

-

-

Measurement of Paw Edema:

-

Measure the paw volume (Vₜ) at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

-

Data Analysis:

-

Calculate the percentage increase in paw volume (edema) for each animal at each time point: % Edema = [(Vₜ - V₀) / V₀] x 100.

-

Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group: % Inhibition = [1 - (% Edema of treated group / % Edema of control group)] x 100.

-

Analyze the data for statistical significance using appropriate statistical tests (e.g., one-way ANOVA followed by Dunnett's or Tukey's post-hoc test).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow relevant to the biological activity of halogenated nicotinic acids.

Caption: Nicotinic Acetylcholine Receptor Signaling Pathway.

References

- 1. Nicotinamide is a potent inhibitor of proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Bromonicotinic Acid: A Core Scaffold for Pharmaceutical Innovation

An In-depth Technical Guide for Drug Development Professionals

Introduction

6-Bromonicotinic acid, a halogenated derivative of niacin (Vitamin B3), has emerged as a pivotal intermediate in the landscape of pharmaceutical research and development.[1][2] Its unique structural features, combining a pyridine (B92270) ring with strategically placed bromine and carboxylic acid functional groups, render it a versatile building block for the synthesis of a diverse array of bioactive molecules.[3] This guide provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, synthesis protocols, applications in drug synthesis, and its role in the development of novel therapeutic agents. It is primarily employed as an intermediate in the synthesis of nicotinic receptor modulators, kinase inhibitors, and antitumor agents.[3]

Physicochemical Properties

This compound is a white to off-white crystalline powder at room temperature.[2][3] Its key physicochemical properties are summarized in the table below, providing essential data for researchers and chemists.

| Property | Value | Source |

| CAS Number | 6311-35-9 | [2][4][5][6] |

| Molecular Formula | C6H4BrNO2 | [2][4][5][6] |

| Molecular Weight | 202.01 g/mol | [2][4][5] |

| Melting Point | 179-203 °C | [2][4][6] |

| Boiling Point | 343.3 ± 27.0 °C at 760 mmHg | [4] |

| Density | 1.8 ± 0.1 g/cm³ | [4] |

| Solubility | Soluble in Methanol | [6] |

| pKa | 3.24 ± 0.10 (Predicted) | [6] |

| Appearance | White to almost white crystalline powder | [2][6] |

Synthesis of this compound

Several synthetic routes to this compound have been established. A common and effective method involves the oxidation of 2-bromo-5-methylpyridine (B20793). This process is outlined in the workflow and detailed protocol below.

Caption: Synthesis workflow for this compound via oxidation.

Experimental Protocol: Synthesis from 2-Bromo-5-methylpyridine[6]

This protocol details a general procedure for the synthesis of this compound.

Materials:

-

2-bromo-5-methylpyridine (100 g, 0.291 mol)

-

Water (1000 mL)

-

Aliquat 336 (phase transfer catalyst, 2 mL)

-

Potassium permanganate (251 g, 0.797 mol)

-

48% Hydrobromic acid (approx. 300 mL)

-

Diatomaceous earth

Procedure:

-

Dissolve 2-bromo-5-methylpyridine (100 g) and Aliquat 336 (2 mL) in 1000 mL of water in a suitable reaction vessel.

-

Slowly add potassium permanganate (251 g) to the solution over a period of 1 hour.

-

Heat the reaction mixture to 110 °C and stir for 30 minutes. Continue stirring for an additional hour to ensure the reaction goes to completion.

-

While still hot, filter the mixture through diatomaceous earth. Wash the filter cake with hot water.

-

Concentrate the filtrate to approximately half its original volume using a rotary evaporator under reduced pressure.

-

To the concentrated solution, add 48% hydrobromic acid (approx. 300 mL) to precipitate the product.

-

Collect the precipitated crystals of this compound by filtration.

-

Wash the crystals with water and dry to yield the final product (yield: 52 g, 44%).[6]

Applications in Pharmaceutical Synthesis

The strategic placement of the bromo and carboxylic acid groups allows for a variety of chemical modifications, such as Suzuki-Miyaura and Heck cross-coupling reactions, making this compound a valuable precursor for complex molecular architectures.[3] It is a known intermediate for the synthesis of Anabaseine derivatives, which are ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs).[1]

Caption: Synthetic utility of this compound in drug development.

Case Study: Synthesis of a Kinase Inhibitor Intermediate

While specific, detailed protocols for proprietary drug synthesis are often not publicly available, the following represents a generalized experimental protocol for a key transformation, such as an amide coupling, which is a common step in the synthesis of many kinase inhibitors.

Objective: To perform an amide coupling reaction using this compound and a generic primary amine.

Materials:

-

This compound

-

A primary amine (e.g., Aniline)

-

A coupling agent (e.g., HATU, HBTU)

-

A non-nucleophilic base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF, DCM)

Procedure:

-

In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in the anhydrous solvent.

-

Add the coupling agent (1.1 equivalents) and the non-nucleophilic base (2.0 equivalents) to the solution and stir for 10-15 minutes at room temperature. This pre-activates the carboxylic acid.

-

Add the primary amine (1.0 equivalent) to the reaction mixture.

-

Allow the reaction to stir at room temperature for 2-12 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the desired N-substituted 6-bromonicotinamide.

Biological Activity and Potential Signaling Pathways

The nicotinic acid core is a well-established pharmacophore. The introduction of a bromine atom at the 6-position can significantly alter the molecule's electronic properties and its ability to interact with biological targets. For instance, drugs derived from this intermediate that target nicotinic acetylcholine receptors (nAChRs) can modulate neurotransmission. The activation of nAChRs, which are ligand-gated ion channels, leads to the influx of cations (primarily Na⁺ and Ca²⁺), resulting in neuronal depolarization and the activation of downstream signaling cascades.

Caption: Simplified signaling pathway of a nAChR modulator.

Safety and Handling

This compound requires careful handling due to its potential hazards. The Globally Harmonized System (GHS) classifications indicate the following:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

-

Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]

Always consult the Safety Data Sheet (SDS) before handling this chemical and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound stands out as a high-value intermediate for the pharmaceutical industry. Its accessible synthesis and versatile reactivity provide a robust platform for the creation of novel drug candidates across various therapeutic areas, including neurology and oncology. A thorough understanding of its chemical properties, synthetic utility, and safety profile is essential for any researcher or organization aiming to leverage this powerful building block in their drug discovery and development pipelines.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | CAS#:6311-35-9 | Chemsrc [chemsrc.com]

- 5. This compound | C6H4BrNO2 | CID 238932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 6311-35-9 [chemicalbook.com]

- 7. 6-溴吡啶-3-羧酸 96% | Sigma-Aldrich [sigmaaldrich.com]

The Versatile Scaffold: Unlocking Medicinal Chemistry Potential with 6-Bromonicotinic Acid

A Technical Guide for Drug Discovery Professionals

Introduction

In the landscape of medicinal chemistry, the quest for novel molecular entities with therapeutic potential is a continuous endeavor. Central to this pursuit is the strategic use of versatile building blocks that enable the efficient synthesis of diverse compound libraries. 6-Bromonicotinic acid, a halogenated derivative of the pyridine (B92270) carboxylic acid scaffold, has emerged as a cornerstone intermediate for the development of a wide array of biologically active molecules. Its unique electronic properties and reactive handles make it an invaluable tool for researchers and drug development professionals. This technical guide provides an in-depth overview of the applications of this compound in medicinal chemistry, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.

Core Applications in Drug Discovery

This compound serves as a pivotal precursor in the synthesis of compounds targeting a range of therapeutic areas, including oncology and inflammatory diseases. Its utility is primarily centered around two key reaction types: palladium-catalyzed cross-coupling reactions and amide bond formations. These reactions allow for the strategic diversification of the pyridine core, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor Scaffolds

The pyridine motif is a well-established pharmacophore in the design of kinase inhibitors. The bromine atom in this compound provides a reactive site for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl groups. This approach is instrumental in building the core structures of potent and selective kinase inhibitors.

A prime example is the synthesis of 2,5-disubstituted pyridine derivatives with potential anticancer activity. The synthetic journey commences with the esterification of this compound, followed by a Suzuki-Miyaura coupling with an appropriate boronic acid to introduce a key aryl moiety. Subsequent functional group manipulations lead to the final active compounds.

The following table summarizes the in-vitro cytotoxic activity of novel amine derivatives synthesized from a this compound precursor against a human cancer cell line.

| Compound ID | Structure | IC50 (µM)[1] |

| 7a | Amine derivative 1 | >500 |

| 7b | Amine derivative 2 | >500 |

| 7c | Amine derivative 3 | >500 |

| 7d | Amine derivative 4 | >500 |

| 7e | Amine derivative 5 | >500 |

| 7f | Amine derivative 6 | >500 |

| 7g | Amine derivative 7 | >500 |

| 7h | Amine derivative 8 | 2.3 |

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of a 6-bromonicotinate derivative with an arylboronic acid, adapted from established methods.

Materials:

-

This compound ethyl ester (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Water

Procedure:

-

To an argon-purged flask, add the this compound ethyl ester, arylboronic acid, potassium carbonate, and Pd(PPh₃)₄.

-

Add toluene and water to the flask.

-

Stir the mixture under an argon atmosphere at 100 °C until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through Celite.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel to yield the desired coupled product.

Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for the synthesis of biaryl compounds via Suzuki-Miyaura coupling.

Amide Coupling in the Synthesis of Bioactive Amides

The carboxylic acid functionality of this compound is readily activated for amide bond formation, a cornerstone reaction in medicinal chemistry. This allows for the coupling of a diverse range of amines, leading to the generation of novel carboxamides with potential therapeutic applications.

Research into novel cytotoxic and antimicrobial agents has utilized this compound as a starting point for the synthesis of pentathiepin derivatives. The key synthetic step involves an amide coupling reaction with a secondary amine, facilitated by a coupling reagent such as HATU.

The following table presents the half-maximal inhibitory concentrations (IC50) of pentathiepin derivatives, synthesized from this compound, against the enzyme Glutathione Peroxidase 1 (Gpx1).

| Compound ID | Structure | IC50 (µM)[2] |

| 7a | Pentathiepin derivative 1 | 1.76 |

| 7b | Pentathiepin derivative 2 | 3.76 |

| 7c | Pentathiepin derivative 3 | 0.52 |

| 7d | Pentathiepin derivative 4 | 0.47 |

| 7e | Pentathiepin derivative 5 | 2.44 |

This protocol describes a general method for the amide coupling of this compound with a secondary amine.

Materials:

-

This compound (1.0 eq)

-

Secondary amine (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) (1.1 eq)

Procedure:

-

Dissolve this compound in dichloromethane.

-

Add DIPEA and the corresponding secondary amine to the solution.

-

Cool the reaction mixture to 0 °C.

-

Add HATU reagent in small portions.

-

Allow the mixture to stir at room temperature for 18 hours, monitoring the reaction by TLC.

-

Upon completion, dilute the crude mixture with dichloromethane and wash with water three times.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: Simplified KRAS signaling pathway, a key target in oncology.

This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its amenability to a range of robust chemical transformations, particularly Suzuki-Miyaura coupling and amide bond formation, provides a reliable platform for the synthesis of diverse and complex small molecules. The examples provided herein demonstrate its successful application in the development of novel anticancer agents, enzyme inhibitors, and receptor antagonists. As the demand for innovative therapeutics continues to grow, the strategic application of foundational scaffolds like this compound will undoubtedly remain a critical component of successful drug discovery programs. Researchers are encouraged to explore the full potential of this intermediate in their efforts to develop the next generation of medicines.

References

An In-depth Technical Guide to 6-Bromonicotinic Acid Derivatives and Their Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromonicotinic acid, a halogenated derivative of nicotinic acid (Vitamin B3), serves as a versatile building block in synthetic organic chemistry. Its unique chemical properties, stemming from the presence of a bromine atom and a carboxylic acid group on the pyridine (B92270) ring, make it a valuable precursor for a diverse range of derivatives with significant potential in pharmaceuticals and materials science. This technical guide provides a comprehensive overview of the synthesis, potential applications, and biological activities of this compound derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant biological pathways.

Synthesis of this compound and Its Derivatives

The synthesis of the core molecule, this compound, can be achieved through several methods. A common approach involves the oxidation of 2-bromo-5-methylpyridine (B20793) using a strong oxidizing agent like potassium permanganate.[1][2] Another method starts from 6-hydroxynicotinic acid, which is treated with phosphorus pentabromide.[3]

General Synthesis of this compound Derivatives

The reactivity of the bromine atom and the carboxylic acid group allows for a wide array of derivatization strategies.

-

Amide Derivatives: Amide derivatives are readily synthesized by activating the carboxylic acid group of this compound, for example with thionyl chloride to form the acyl chloride, followed by reaction with a desired amine.

-

Ester Derivatives: Esterification can be achieved by reacting this compound with an alcohol in the presence of an acid catalyst. The methyl ester is a common intermediate for further reactions.[4]

-

Bi-aryl Derivatives via Suzuki-Miyaura Coupling: The bromine atom is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl substituents.[5][6] This is a powerful method for creating complex molecular architectures.

Potential Pharmaceutical Applications

Derivatives of this compound have shown promise in several therapeutic areas, most notably in oncology and as anti-inflammatory agents.

Anticancer Activity: Targeting Kinase Signaling

A significant area of investigation for nicotinic acid derivatives is their potential as kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a crucial process for tumor growth and metastasis.[7][8] Inhibition of VEGFR-2 can disrupt the tumor's blood supply, leading to anticancer effects.

Several studies have reported the synthesis of nicotinamide (B372718) derivatives with potent VEGFR-2 inhibitory activity. For instance, a designed nicotinamide-based derivative demonstrated an IC50 value of 51 nM against VEGFR-2.[9] Another study on nicotinamides as apoptotic VEGFR-2 inhibitors reported IC50 values in the low micromolar range against cancer cell lines.[10][11]

Table 1: Anticancer Activity of Nicotinic Acid Derivatives

| Compound Class | Target | Cell Line | IC50 (µM) | Reference |

| Nicotinamide Derivative | VEGFR-2 | - | 0.051 | [9] |

| Nicotinamide Derivative (D-1) | - | HCT-116 | 3.08 | [10] |

| Nicotinamide Derivative (D-1) | - | HepG-2 | 4.09 | [10] |

| Nicotinamide Derivative (N4) | - | MCF-7 | 12.1 | [12] |

| Carboxamide Derivative (12) | - | K-562 | 0.33 | [13] |

| Carboxamide Derivative (10) | - | HCT-116 | 1.01 | [13] |

Anti-inflammatory Activity: Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[7][14][15] Dysregulation of this pathway is implicated in numerous inflammatory diseases. Nicotinic acid itself has been shown to exert anti-inflammatory effects by modulating the NF-κB pathway. This suggests that derivatives of this compound could be developed as potent anti-inflammatory agents. The modulation of this pathway can occur through various mechanisms, including the inhibition of IκBα degradation and the subsequent nuclear translocation of the p50/p65 NF-κB dimer.[16]

Signaling Pathway Diagrams

To visualize the potential mechanisms of action of this compound derivatives, the following diagrams illustrate the VEGFR-2 and NF-κB signaling pathways.

Potential Applications in Materials Science

The rigid structure and functional groups of this compound make it an attractive linker for the synthesis of Metal-Organic Frameworks (MOFs) and functional polymers.

Metal-Organic Frameworks (MOFs)

MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. The properties of MOFs, such as pore size, surface area, and chemical functionality, can be tuned by judicious selection of the metal and organic linker.[2][17] this compound, with its carboxylic acid for coordination and a modifiable bromine atom, can be used as a functional linker to introduce specific properties into the MOF structure.[18] For example, the bromine can be a site for post-synthetic modification. The synthesis of such MOFs typically involves hydrothermal or solvothermal methods where the metal salt and the linker are reacted in a suitable solvent at elevated temperatures.[19]

Functional Polymers

This compound and its derivatives can be incorporated into polymer chains to impart specific functionalities. The pyridine ring can introduce metal-coordinating sites, while the bromine atom can be used for post-polymerization modification, such as grafting other molecules onto the polymer backbone.[20][21] These functional polymers could find applications in areas such as catalysis, separation, and as smart materials.[22]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of Methyl 6-Bromonicotinate

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of methyl 6-bromonicotinate with an arylboronic acid.

Materials:

-

Methyl 6-bromonicotinate

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 8 mol%)

-

Potassium carbonate (K₂CO₃, 2 equivalents)

-

1,4-Dioxane (B91453) (anhydrous)

-

Water (degassed)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 6-bromonicotinate (1 equivalent), the arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

-

Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water).

-

Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired bi-aryl nicotinic acid derivative.[14][23]

General Protocol for Cell Viability (MTT) Assay

This protocol describes a common method to assess the cytotoxic effects of this compound derivatives on cancer cell lines.[24][25]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the this compound derivative in complete culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion

This compound is a highly valuable and versatile platform for the development of novel compounds with significant potential in both medicine and materials science. Its derivatives have demonstrated promising anticancer and anti-inflammatory activities, largely through the modulation of key signaling pathways such as VEGFR-2 and NF-κB. Furthermore, its utility as a functional linker in the creation of advanced materials like MOFs and functional polymers opens up a wide range of possibilities for new technologies. The synthetic accessibility and the potential for diverse functionalization make this compound and its derivatives a continued area of interest for researchers and drug development professionals. Further exploration of the structure-activity relationships and optimization of the physicochemical properties of these derivatives will undoubtedly lead to the discovery of new and potent therapeutic agents and innovative materials.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in process engineering and upcoming applications of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CAS 26218-78-0: this compound methyl ester [cymitquimica.com]

- 5. Study of PARP inhibitors for breast cancer based on enhanced multiple kernel function SVR with PSO - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 9. Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects [mdpi.com]

- 10. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Designed, Synthesis, In Vitro and Computational Analyses of Anticancer Nicotinamide Derivatives | Indian Journal of Chemistry (IJC) [or.niscpr.res.in]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue | MDPI [mdpi.com]

- 17. escholarship.org [escholarship.org]

- 18. This compound, 96% | Fisher Scientific [fishersci.ca]

- 19. semanticscholar.org [semanticscholar.org]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability [mdpi.com]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

A Comprehensive Technical Guide to the Safe Handling of 6-Bromonicotinic Acid in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for 6-Bromonicotinic acid, a key building block in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing risks to personnel.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][2] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][3] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][3] |

| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation[1][3] |

Pictogram:

Signal Word: Warning[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling.

| Property | Value |

| Molecular Formula | C6H4BrNO2[1] |

| Molecular Weight | 202.01 g/mol [1] |

| Appearance | White to off-white crystalline powder |

| Melting Point | 200-203 °C[4] |

| Solubility | No data available |

| CAS Number | 6311-35-9[1][3] |

Safe Handling and Storage

Proper handling and storage are critical to prevent exposure and maintain the integrity of the compound.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood[3][5].

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[3][6].

-

Avoid generating dust[3][6]. Use appropriate tools to handle the solid material.

-

Do not eat, drink, or smoke in the laboratory[7].

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place[3][6].

-

Protect from light[3].

-

Store locked up[3].

-

Incompatible materials to avoid are strong oxidizing agents, strong acids, and strong bases[3].

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles or glasses. A face shield may be necessary for larger quantities or when there is a risk of splashing[7]. |